Cas no 1804457-02-0 (5-(Aminomethyl)-2-chloro-4-(difluoromethyl)-3-hydroxypyridine)

5-(Aminomethyl)-2-chloro-4-(difluoromethyl)-3-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(Aminomethyl)-2-chloro-4-(difluoromethyl)-3-hydroxypyridine
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- Inchi: 1S/C7H7ClF2N2O/c8-6-5(13)4(7(9)10)3(1-11)2-12-6/h2,7,13H,1,11H2
- InChI Key: VROQZKNTFKSLEM-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C(F)F)=C(C=N1)CN)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 173
- XLogP3: 0.9
- Topological Polar Surface Area: 59.1
5-(Aminomethyl)-2-chloro-4-(difluoromethyl)-3-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029050058-1g |
5-(Aminomethyl)-2-chloro-4-(difluoromethyl)-3-hydroxypyridine |
1804457-02-0 | 97% | 1g |
$1,504.90 | 2022-04-02 |
5-(Aminomethyl)-2-chloro-4-(difluoromethyl)-3-hydroxypyridine Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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3. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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4. Book reviews
Additional information on 5-(Aminomethyl)-2-chloro-4-(difluoromethyl)-3-hydroxypyridine
Comprehensive Overview of 5-(Aminomethyl)-2-chloro-4-(difluoromethyl)-3-hydroxypyridine (CAS No. 1804457-02-0)
5-(Aminomethyl)-2-chloro-4-(difluoromethyl)-3-hydroxypyridine (CAS No. 1804457-02-0) is a specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethyl and aminomethyl functional groups, exhibits versatile reactivity, making it a valuable intermediate in synthetic chemistry. Its molecular structure, featuring a chloro substituent and a hydroxyl group, further enhances its potential for diverse applications, particularly in drug discovery and crop protection.
The growing interest in fluorinated compounds and their role in modern chemistry has propelled research into 5-(Aminomethyl)-2-chloro-4-(difluoromethyl)-3-hydroxypyridine. Fluorination is a key strategy in medicinal chemistry, as it often improves metabolic stability and bioavailability. This compound’s difluoromethyl moiety aligns with the trend of incorporating fluorine atoms into bioactive molecules, a topic frequently searched by researchers and industry professionals. Additionally, its aminomethyl group offers opportunities for further derivatization, a feature highly sought after in combinatorial chemistry libraries.
In the context of sustainable chemistry, 5-(Aminomethyl)-2-chloro-4-(difluoromethyl)-3-hydroxypyridine is also being explored for its potential in green synthesis. Researchers are investigating eco-friendly catalytic methods to produce such compounds, addressing the demand for environmentally friendly chemical processes. This aligns with global trends toward reducing hazardous waste and optimizing synthetic routes, a subject often queried in academic and industrial forums.
Another area of interest is the compound’s potential role in agrochemical innovation. With the increasing need for crop protection agents that are both effective and environmentally benign, pyridine-based compounds like this one are under scrutiny. Its chloro and hydroxyl groups may contribute to herbicidal or fungicidal activity, a hypothesis supported by recent studies on structurally similar molecules. This connection to agricultural chemistry makes it a relevant topic for researchers and policymakers alike.
From a technical standpoint, the synthesis and purification of 5-(Aminomethyl)-2-chloro-4-(difluoromethyl)-3-hydroxypyridine require precise control of reaction conditions. Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for characterizing this compound, ensuring its purity and stability. These methods are frequently discussed in scientific literature and online platforms, reflecting their importance in quality control for fine chemicals.
In summary, 5-(Aminomethyl)-2-chloro-4-(difluoromethyl)-3-hydroxypyridine (CAS No. 1804457-02-0) represents a compelling case study in the intersection of medicinal chemistry, agrochemical development, and sustainable synthesis. Its structural features and potential applications make it a subject of ongoing research, addressing key challenges in modern science. As the demand for innovative and efficient chemical solutions grows, this compound is poised to remain a focal point in both academic and industrial settings.
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